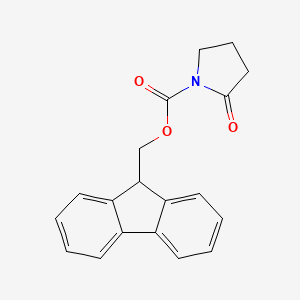
(9H-フルオレン-9-イル)メチル 2-オキソピロリジン-1-カルボキシレート
概要
説明
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C19H17NO3. It is often used in organic synthesis and has applications in various fields of scientific research. This compound is known for its unique structure, which includes a fluorenyl group attached to a pyrrolidine ring.
科学的研究の応用
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
作用機序
Target of Action
The primary target of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate, also known as N-FMOC-2-Pyrrolidinone, is the amino group in peptide synthesis . The compound acts as a protecting group for the amino functionality during peptide synthesis .
Mode of Action
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate interacts with its targets by forming a covalent bond with the amino group in the peptide chain . This interaction protects the amino group from unwanted side reactions during the synthesis process .
Biochemical Pathways
The compound affects the peptide synthesis pathway. It is used in the step of adding amino acids to a growing peptide chain. By protecting the amino group, it ensures that the peptide chain grows in the desired sequence without disruption from side reactions .
Pharmacokinetics
It is known to be stable at room temperature, which suggests it has good stability and shelf-life .
Result of Action
The molecular effect of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate’s action is the successful synthesis of peptides with the correct sequence . On a cellular level, these peptides can then go on to perform their intended functions, whether that be as enzymes, hormones, or other types of proteins.
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate. For instance, it is stable at room temperature, suggesting that it can withstand typical laboratory conditions . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate typically involves the reaction of fluorenylmethanol with 2-oxopyrrolidine-1-carboxylic acid. The reaction is carried out under specific conditions to ensure high yield and purity. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .
化学反応の分析
Types of Reactions
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it into fluorenylmethyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA)
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenylmethyl alcohols, and various substituted fluorenyl compounds .
類似化合物との比較
Similar Compounds
- (9H-Fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate
- (9H-Fluoren-9-yl)methyl (1-(2,3-difluorophenyl)-2-hydroxyethyl)carbamate
- (9H-Fluoren-9-yl)methyl (2S,5R)-2-ethyl-5-methylpiperazine-1-carboxylate .
Uniqueness
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate stands out due to its unique combination of a fluorenyl group and a pyrrolidine ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl 2-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEFVOAGFGOPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














